![molecular formula C13H12FNO2S B2914170 2-fluoro-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide CAS No. 1267766-48-2](/img/structure/B2914170.png)
2-fluoro-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide
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Description
2-fluoro-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide is a compound that contains a thiophene ring. Thiophene is a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
Thiophene derivatives can be synthesized through various methods. The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Chemical Reactions Analysis
The formation of 2-(5-fluorothiophen-2-yl)acetonitrile was accompanied by fluorination of the methylene group to give 2-fluoro-(2-thiophen-2-yl)acetonitrile . Gaseous SF3+ is a gentle and effective electrophilic monofluorinating reagent for five-membered heterocyclic compounds .Scientific Research Applications
- Thiophene derivatives have captured the interest of scientists due to their potential as biologically active compounds. Researchers have synthesized various thiophene analogs, including the compound , to explore their pharmacological properties .
- The compound’s structure may be modified to enhance its biological effects, such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties. For instance, suprofen, a nonsteroidal anti-inflammatory drug, contains a 2-substituted thiophene framework .
- Thiophene derivatives play a crucial role in organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
Medicinal Chemistry and Drug Development
Organic Semiconductors and Electronics
Corrosion Inhibition
properties
IUPAC Name |
2-fluoro-N-(2-hydroxy-2-thiophen-2-ylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO2S/c14-10-5-2-1-4-9(10)13(17)15-8-11(16)12-6-3-7-18-12/h1-7,11,16H,8H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLMQAEHYSMQKDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC(C2=CC=CS2)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide |
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